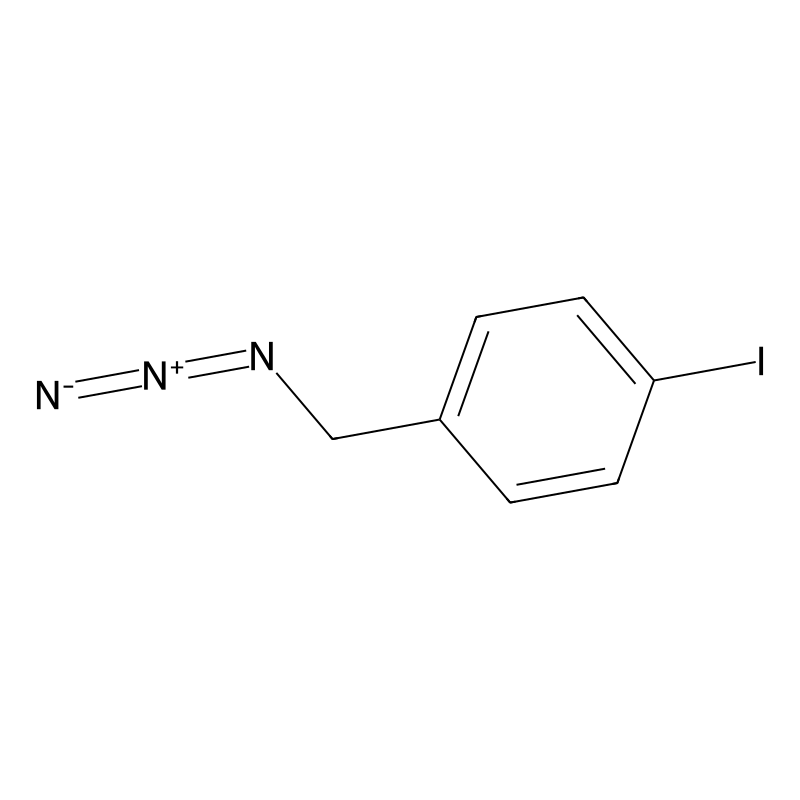

1-(Azidomethyl)-4-iodobenzene

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Organic Synthesis

-(Azidomethyl)-4-iodobenzene is an organic molecule containing an azide group (N3) and an iodine atom (I) attached to a benzene ring. Due to the presence of these functional groups, it can be a valuable intermediate in organic synthesis for the creation of new molecules.

Scientific research has explored its use in click chemistry reactions, particularly copper-catalyzed azide-alkyne cycloaddition (CuAAC) for the synthesis of triazoles []. Triazoles are a class of heterocyclic compounds with various applications in medicinal chemistry and materials science [].

1-(Azidomethyl)-4-iodobenzene is an organic compound characterized by the presence of an azidomethyl group (-CH2N3) and an iodine atom (I) attached to a benzene ring. Its molecular formula is C₈H₈N₃I, and it has a molecular weight of approximately 233.04 g/mol. The combination of these functional groups imparts unique reactivity, making it a valuable precursor in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. The azide group is known for its ability to participate in click chemistry reactions, which are efficient for forming new chemical bonds, while the iodine atom can facilitate nucleophilic substitution reactions.

- Substitution Reactions: The iodine atom can be replaced by various nucleophiles, such as amines or thiols, leading to the formation of new compounds like 1-(aminomethyl)-4-iodobenzene.

- Cycloaddition Reactions: The azide group can engage in cycloaddition reactions, particularly the Huisgen 1,3-dipolar cycloaddition with alkynes, resulting in the formation of 1,2,3-triazoles.

- Reduction Reactions: The azide group can be reduced to an amine using reducing agents such as lithium aluminum hydride .

These reactions highlight the compound's versatility and potential for generating diverse chemical entities.

The synthesis of 1-(Azidomethyl)-4-iodobenzene typically involves multi-step processes:

- Iodination: The starting material, 4-methylbenzyl alcohol, is iodinated to produce 4-iodobenzyl alcohol.

- Conversion to Azide: The hydroxyl group in 4-iodobenzyl alcohol is converted to an azide group using sodium azide under suitable conditions.

While specific industrial production methods are not widely documented, scaling up laboratory synthesis methods would involve optimizing reaction conditions for yield and purity while ensuring safety due to the hazardous nature of azide intermediates.

1-(Azidomethyl)-4-iodobenzene has several applications:

- Organic Synthesis: It serves as a valuable intermediate for synthesizing various organic compounds due to its reactive functional groups.

- Material Science: Its ability to participate in click chemistry makes it useful for creating new materials with tailored properties.

- Pharmaceutical Development: The compound's derivatives may be explored for their potential biological activities and therapeutic applications.

Interaction studies involving 1-(Azidomethyl)-4-iodobenzene often focus on its reactivity with other chemical species. Notably, its azide group can form triazole derivatives through cycloaddition with alkynes. This property is significant in click chemistry applications, which are widely used for bioconjugation and material science. Additionally, studies have indicated its reactivity with thiocarboxylic acids, demonstrating versatility in forming complex structures.

Several compounds share structural similarities with 1-(Azidomethyl)-4-iodobenzene. Here are notable examples:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 1-Azidomethyl-2-iodobenzene | Azidomethyl and iodine at meta position | Different regioselectivity affects reactivity |

| 2-Azidomethylphenol | Hydroxyl group instead of iodine | Exhibits different chemical properties due to -OH |

| 1-Bromomethyl-2-iodobenzene | Bromine instead of azido | Less reactive compared to azido compounds |

| 1-(Chloromethyl)-2-iodobenzene | Chlorine instead of azido | Chlorine is less nucleophilic than azide |

The uniqueness of 1-(Azidomethyl)-4-iodobenzene lies in its combination of both iodine and azido functionalities, allowing for diverse synthetic pathways and biological applications that other similar compounds may not provide.